molecular formula C23H19BrN2O2 B2672271 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 312606-52-3

4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2672271
CAS RN: 312606-52-3
M. Wt: 435.321
InChI Key: YUGMBFINTBFQPC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic actions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by various substitutions at the appropriate positions. The bromobenzoyl group might be introduced through a reaction with bromobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of reactions, including hydrolysis, oxidation, and reduction. The presence of the bromobenzoyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Infrared Spectroscopy and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for characterizing compounds and solvent interactions. For Oprea1_182630, experimental and theoretical spectral investigations were performed using IR spectroscopy and density functional theory (DFT). Researchers studied the carbonyl stretching vibration and correlations between IR data in different solvents. The solvent effect on the compound’s vibrational modes was evaluated, providing insights into its behavior in various environments .

Pharmaceutical Chemistry and Drug Design

Benzaldehyde derivatives, including Oprea1_182630, play a crucial role in pharmaceutical chemistry. These compounds are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes. Substituted benzaldehydes can be designed to enhance the oxygen affinity of human hemoglobin or inhibit sickle erythrocytes. Additionally, substituted chalcones derived from benzaldehydes exhibit anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .

Organic Synthesis and Ligand Design

Oprea1_182630 and related benzaldehyde derivatives serve as valuable building blocks in organic synthesis. They participate in various reactions, such as Mannich reactions, Michael additions, and cyclizations. Researchers can modify the benzaldehyde moiety to tailor the compound’s properties for specific applications. Furthermore, these derivatives often act as ligands in metal coordination chemistry .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMBFINTBFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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